molecular formula C16H23BN2O5 B578410 (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid CAS No. 1218790-82-9

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

Cat. No. B578410
CAS RN: 1218790-82-9
M. Wt: 334.179
InChI Key: ULYBKVRJSMFUJC-UHFFFAOYSA-N
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Description

“(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-82-9. It has a molecular weight of 334.18 and its IUPAC name is 3- { [4- (tert-butoxycarbonyl)-1-piperazinyl]carbonyl}phenylboronic acid . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H23BN2O5 . It consists of a phenylboronic acid group attached to a piperazine ring, which is further substituted with a tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 334.18 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its boronic acid group is crucial for Suzuki coupling reactions, which are widely used to form carbon-carbon bonds . The BOC-protected piperazine moiety is a common feature in many pharmaceuticals, and this compound can be used to introduce this functionality into new drug molecules.

Medicinal Chemistry

In medicinal chemistry, the tert-butoxycarbonyl (BOC) group is often used as a protective group for amines during the synthesis of drug candidates. The BOC group can be removed under mild acidic conditions, making it a valuable tool for stepwise synthesis in drug development .

Material Science

Phenylboronic acids are known to form stable complexes with diols, which can be utilized in the creation of sensing materials for biomolecules. This specific compound, with its piperazine ring, could be used to develop new materials with selective binding properties for sugars or other diol-containing molecules .

Catalysis

The boronic acid moiety is a key player in catalytic processes, particularly in the transfer of boron groups. This compound could be used to develop new catalytic systems that facilitate the transfer of boron to various organic substrates, enhancing the synthesis of boron-containing compounds .

Peptide Synthesis

The BOC group is also an important protecting group in peptide synthesis. It can be used to protect the amine group on amino acids or peptides during the coupling reactions, preventing unwanted side reactions .

Bioconjugation

Bioconjugation techniques often utilize boronic acids for the modification of biomolecules. This compound, with its reactive boronic acid and protected amine, could be used to attach biomolecules to various surfaces or other molecules in a controlled manner .

Polymer Chemistry

In polymer chemistry, boronic acids can be used to create dynamic covalent bonds, leading to self-healing materials. The compound could be incorporated into polymers to impart self-healing properties through reversible boronate ester formation .

Analytical Chemistry

Lastly, boronic acids are used in analytical chemistry for the chromatographic separation of biomolecules. This compound could be functionalized onto chromatography columns to selectively bind and separate compounds containing diols, such as sugars and nucleotides .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The signal word is “Warning”. It may cause skin and eye irritation, and it may be harmful if swallowed .

properties

IUPAC Name

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBKVRJSMFUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675260
Record name {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

CAS RN

1218790-82-9
Record name 1-(1,1-Dimethylethyl) 4-(3-boronobenzoyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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